molecular formula C13H19NS B13296398 N-(2-ethylphenyl)thian-3-amine

N-(2-ethylphenyl)thian-3-amine

Cat. No.: B13296398
M. Wt: 221.36 g/mol
InChI Key: ZBHVULDEEUZWQD-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)thian-3-amine is an organic compound characterized by the presence of a thian-3-amine group attached to a 2-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)thian-3-amine typically involves the reaction of 2-ethylphenylamine with thian-3-one under specific conditions. The process generally includes:

    Step 1: Formation of an intermediate by reacting 2-ethylphenylamine with a suitable thian-3-one precursor.

    Step 2: Catalytic hydrogenation or reduction to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Utilizing metal catalysts like palladium or platinum.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)thian-3-amine can undergo various chemical reactions, including:

    Oxidation: Where the amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of metal catalysts.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Imines or oxides.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Halogenated derivatives of this compound.

Scientific Research Applications

N-(2-ethylphenyl)thian-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function, leading to downstream signaling effects.

    Pathways Involved: The exact pathways depend on the specific application but may include metabolic or signaling pathways relevant to its biological activity.

Comparison with Similar Compounds

N-(2-ethylphenyl)thian-3-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(2-methylphenyl)thian-3-amine, N-(2-propylphenyl)thian-3-amine.

    Comparison: While these compounds share a similar core structure, the presence of different alkyl groups (ethyl, methyl, propyl) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl substitution, which may confer distinct properties in terms of solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(2-ethylphenyl)thian-3-amine

InChI

InChI=1S/C13H19NS/c1-2-11-6-3-4-8-13(11)14-12-7-5-9-15-10-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3

InChI Key

ZBHVULDEEUZWQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2CCCSC2

Origin of Product

United States

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